

## **Troubleshooting common CAP3 assembly errors**

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Compound of Interest		
Compound Name:	CAP 3	
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### **CAP3 Assembly Troubleshooting Center**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common errors encountered during sequence assembly with CAP3. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their assembly projects.

### **Frequently Asked Questions (FAQs)**

Q1: What are the essential input files for a CAP3 assembly?

A1: The primary input for CAP3 is a FASTA file containing your sequence reads. Additionally, you can provide two optional files for more accurate assembly: a quality file (in FASTA format, named your\_reads.fasta.qual) and a forward-reverse constraints file (named your\_reads.fasta.con).[1][2][3][4]

Q2: How do I resolve the error message "cap3: command not found" or "cap3' is not recognized as an internal or external command"?

A2: This error indicates that the CAP3 executable is not in your system's PATH.[5] To resolve this, you can either add the directory containing the cap3 executable to your system's PATH environment variable or provide the full path to the executable when running the program (e.g., /path/to/cap3/cap3 your\_reads.fasta). For Windows users, CAP3 is often run within a Cygwin environment to ensure compatibility.[5]

Q3: My assembly results in a high number of singlets. What could be the cause?



A3: A high number of singlets (reads that are not assembled into contigs) can be due to several factors:

- Low-quality read ends: CAP3 might be clipping a significant portion of your reads, leaving insufficient high-quality sequence for overlap detection.
- Insufficient overlap: The reads may not have sufficient overlapping regions.
- Stringent parameters: The overlap detection parameters, such as overlap length and percent identity, might be too strict for your dataset.[6]
- Contaminating sequences: The presence of vector sequences or other contaminants can prevent reads from being incorporated into contigs.

Q4: What is the purpose of the .info file generated by CAP3?

A4: The .info file provides detailed information about the assembly process and can be very useful for troubleshooting. It contains reports on clipping of reads, reasons for reads not being used in the assembly, and information about overlaps that were detected but not used.[1] For example, it might state "No overlap is found in the given 5' clipping range for read f," which indicates a potential issue with the clipping parameters for that specific read.[1]

Q5: How can I improve my assembly if I have paired-end or mate-pair reads?

A5: Using a forward-reverse constraints file (.con) can significantly improve assembly accuracy by correcting errors and linking contigs.[1][2][3] This file specifies the expected orientation and distance between paired reads, helping to resolve ambiguities caused by repeats and guiding the scaffolding of contigs.[1][2]

# Troubleshooting Guides Issue 1: Low Contig Number and High Singlet Count

Symptom: The CAP3 assembly produces very few contigs, and the .singlets file is large, indicating that many reads were not assembled.

Possible Causes & Solutions:



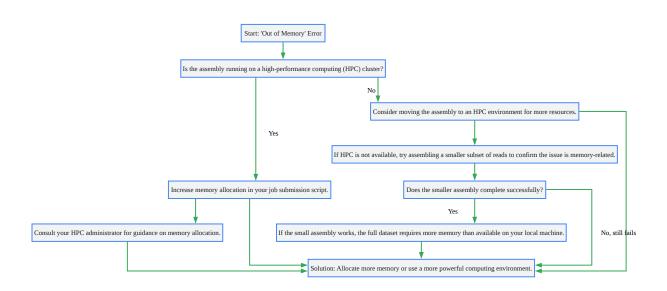
Cause	Recommended Action	Parameter(s) to Adjust	Example Command
Overly Aggressive Clipping	Low-quality ends of reads are being excessively trimmed, leaving no overlapping sequence. Examine the .info file for messages about clipping. Reduce the stringency of clipping parameters.	-c (Base quality cutoff for clipping)-y (Clipping range)	cap3 your_reads.fasta -c 10 -y 50
Insufficient Overlap Parameters	The minimum required overlap length or percent identity is too high for your data. Relax these parameters to allow for the detection of weaker overlaps.	-o (Overlap length cutoff)-p (Overlap percent identity cutoff)	cap3 your_reads.fasta -o 30 -p 85
High Sequencing Error Rate	Numerous mismatches are preventing overlaps from being recognized. Increase the tolerance for differences in overlapping regions.	-b (Base quality cutoff for differences)-d (Max qscore sum at differences)	cap3 your_reads.fasta -b 15 -d 250

# **Issue 2: "Out of Memory" Error**

Symptom: The CAP3 process terminates unexpectedly and reports an "out of memory" error. This is common with large datasets.

Troubleshooting Workflow:





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Caption: Troubleshooting workflow for "Out of Memory" errors in CAP3.

# Issue 3: Misassembled or Fragmented Contigs due to Repeats







Symptom: The resulting contigs appear to be incorrectly joined, or a repetitive region is causing the assembly to break into multiple smaller contigs.

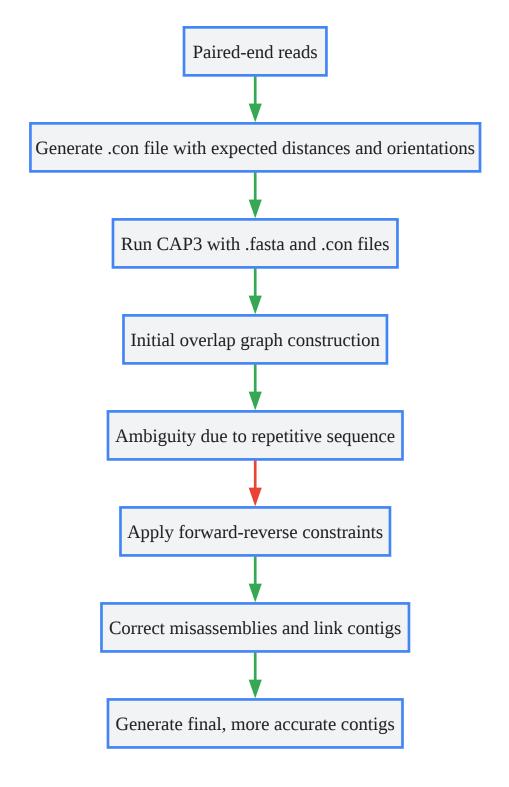
Solution: Utilize forward-reverse constraints to guide the assembly.

Experimental Protocol: Creating and Using a Forward-Reverse Constraint File

- Naming Convention: Ensure your paired-end read names follow a consistent pattern that can be parsed to identify pairs. A common convention is to have a common base name followed by a suffix indicating the read direction (e.g., read1.f and read1.r). The formcon program, distributed with CAP3, assumes that paired reads share the same name up to the first dot.[1]
- Generate the Constraint File: Use a script or the formcon program to generate the .con file.
   [1][4] This program takes your FASTA file and the expected insert size range as input.
  - Command:formcon your reads.fasta -min -max > your reads.fasta.con
  - Note on Distances: The minimum and maximum distances should be based on your library preparation protocol. Due to read clipping, the actual distance between the usable parts of the reads might be smaller than the full insert size. It is often recommended to use a wider range than the expected insert size.[1] For an insert size of 2000-3000 bp, a minimum distance of 500 and a maximum of 4000 could be appropriate.[1]
- File Format: The .con file should have the following format for each line: readA\_name readB\_name min\_distance max\_distance[2][3]
- Run CAP3: Place the generated your\_reads.fasta.con file in the same directory as your FASTA file. CAP3 will automatically detect and use this file during assembly.[1][2][3][4]
  - Command:cap3 your\_reads.fasta

Logical Relationship of Forward-Reverse Constraints in Assembly:





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Caption: Use of forward-reverse constraints to resolve assembly ambiguities.



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